![molecular formula C6H3BrIN3 B572311 8-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-46-5](/img/structure/B572311.png)
8-Bromo-3-iodoimidazo[1,2-a]pyrazine
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Description
8-Bromo-3-iodoimidazo[1,2-a]pyrazine (BIIP) is a heterocyclic organic compound with the molecular formula C6H4BrIN2. It is a member of the imidazo[1,2-a]pyrazine family, which is a class of compounds that are known for their unique physical and chemical properties. BIIP is a highly reactive compound and has been the subject of numerous scientific research applications in the past few decades.
Scientific Research Applications
Pharmaceutical Research
Derivatives of imidazo[1,2-a]pyrazines exhibit various pharmacological activities. They have been studied for their potential as antibacterial , anti-inflammatory , antiulcer , and antidepressant agents. The addition of bromo and iodo groups could potentially enhance these properties or confer new ones.
Cancer Therapy
Imidazo[1,2-a]pyrazine derivatives have been explored as anti-cancer drugs . The unique structure of “8-Bromo-3-iodoimidazo[1,2-a]pyrazine” may offer a scaffold for developing novel oncology treatments through targeted therapy or drug delivery systems.
Material Science
These compounds have shown promise in materials science applications, particularly in the development of optoelectronic devices . The bromo and iodo substituents could modify the electronic properties of the compound, making it suitable for specific material science applications.
properties
IUPAC Name |
8-bromo-3-iodoimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZCLAVGNUXSGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719222 |
Source
|
Record name | 8-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
CAS RN |
1245644-46-5 |
Source
|
Record name | 8-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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